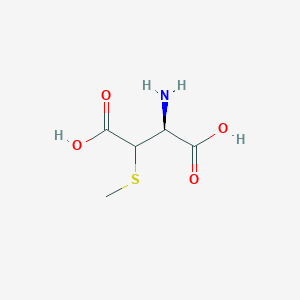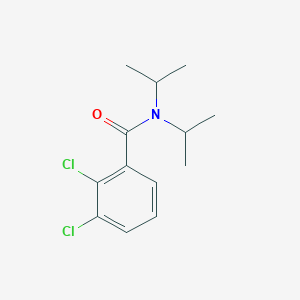
Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C13H17Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring and two isopropyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- typically involves the reaction of 2,3-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or distillation techniques to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 2,5-dichloro-N,N-bis(1-methylethyl)-
- Benzamide, 3,4-dichloro-N,N-bis(1-methylethyl)-
- Benzamide, 2,6-dichloro-N,N-bis(1-methylethyl)-
Uniqueness
Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl groups also contributes to its distinct properties compared to other benzamide derivatives .
Eigenschaften
CAS-Nummer |
212392-33-1 |
|---|---|
Molekularformel |
C13H17Cl2NO |
Molekulargewicht |
274.18 g/mol |
IUPAC-Name |
2,3-dichloro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3 |
InChI-Schlüssel |
JURFDWGBOXGODC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
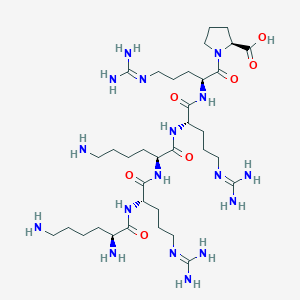
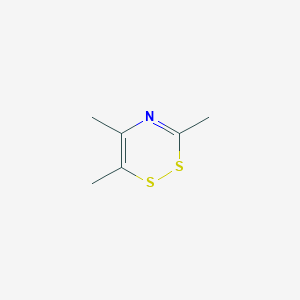
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

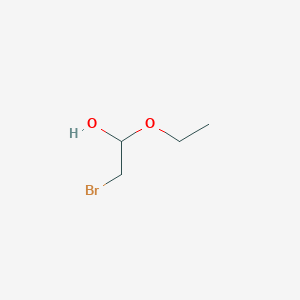

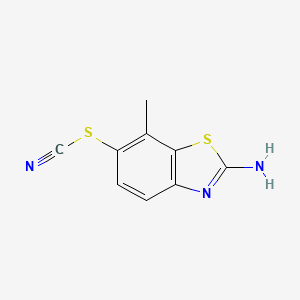
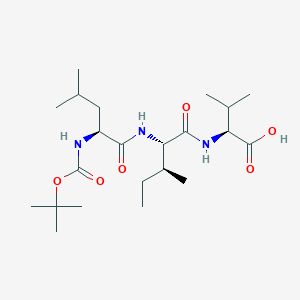
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
